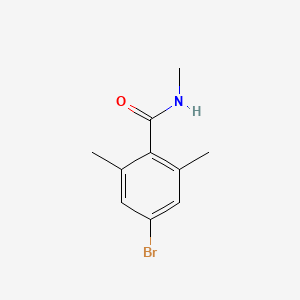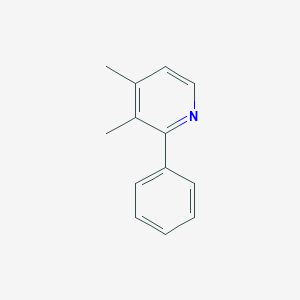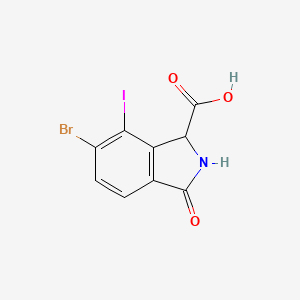
6-Bromo-7-iodo-3-oxoisoindoline-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2,3-dihydro-7-iodo-3-oxo-1H-isoindole-1-carboxylic acid is a complex organic compound belonging to the isoindole family. Isoindoles are significant heterocyclic systems found in various natural products and drugs. This compound, characterized by the presence of bromine and iodine atoms, exhibits unique chemical properties that make it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3-dihydro-7-iodo-3-oxo-1H-isoindole-1-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination and iodination of precursor isoindole compounds under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process typically includes the use of automated reactors and stringent quality control measures to maintain consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2,3-dihydro-7-iodo-3-oxo-1H-isoindole-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms (bromine and iodine) in the compound can be substituted with other functional groups using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Sodium methoxide, Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6-Bromo-2,3-dihydro-7-iodo-3-oxo-1H-isoindole-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The mechanism of action of 6-Bromo-2,3-dihydro-7-iodo-3-oxo-1H-isoindole-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s bromine and iodine atoms play a crucial role in its reactivity, enabling it to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(6-Bromo-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Shares a similar bromine-containing structure but differs in its functional groups.
6,6’-Dibromoindigo: Another bromine-containing indole derivative with distinct applications in dye production.
Uniqueness
6-Bromo-2,3-dihydro-7-iodo-3-oxo-1H-isoindole-1-carboxylic acid is unique due to the presence of both bromine and iodine atoms, which confer specific chemical reactivity and potential biological activities not commonly found in other isoindole derivatives .
Properties
Molecular Formula |
C9H5BrINO3 |
|---|---|
Molecular Weight |
381.95 g/mol |
IUPAC Name |
6-bromo-7-iodo-3-oxo-1,2-dihydroisoindole-1-carboxylic acid |
InChI |
InChI=1S/C9H5BrINO3/c10-4-2-1-3-5(6(4)11)7(9(14)15)12-8(3)13/h1-2,7H,(H,12,13)(H,14,15) |
InChI Key |
HELSFRNCTNBKAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)NC2C(=O)O)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


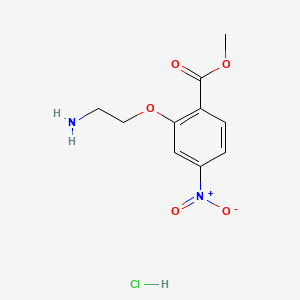


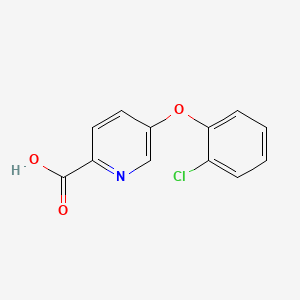
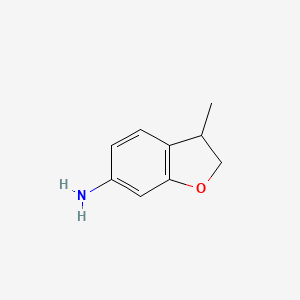
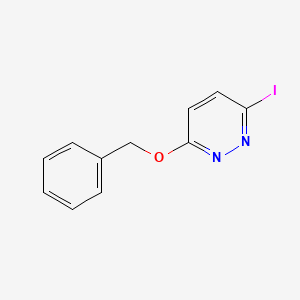
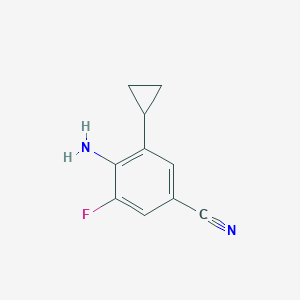
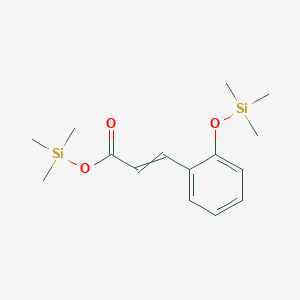
![9H-fluoren-9-ylmethyl N-[(2R)-1-[(2-methylpropan-2-yl)oxy]-3-oxopropan-2-yl]carbamate](/img/structure/B13921760.png)
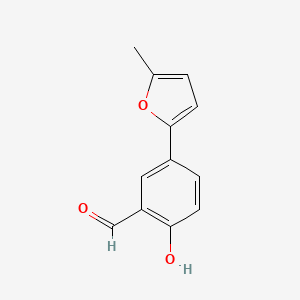
![Methyl 2-carbamoyl-7-methoxypyrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B13921766.png)
